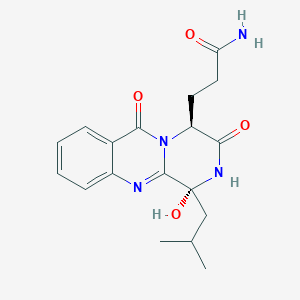
aurantiomide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
aurantiomide B is a natural product found in Penicillium aurantiogriseum with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Aurantiomide B is characterized by its unique quinazoline structure, which is known for its potential bioactivity. The molecular formula of this compound is C₁₃H₁₃N₃O, and its structure plays a crucial role in its interaction with biological targets.
Biological Activities
1. Antitumor Activity
this compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, it has demonstrated cytotoxicity against Hep G2 (human liver cancer) cells with an IC₅₀ value of 3.9 µM, showcasing its potential as an anticancer agent .
2. Mechanism of Action
The mechanism through which this compound exerts its antitumor effects involves the induction of apoptosis via the mitochondrial pathway. This includes the release of cytochrome c and activation of caspases, which are critical for programmed cell death . Additionally, it may interfere with specific signaling pathways involved in tumor growth and survival.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Target Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Hep G2 | 3.9 | Induction of apoptosis |
| Antiproliferative | HeLa | 5.6-7.7 | Cell cycle arrest |
| Cytotoxic | A-375 (melanoma) | 4.2 | Mitochondrial pathway activation |
Case Studies
Case Study 1: Anticancer Efficacy in Liver Cancer
A study evaluated the effects of this compound on Hep G2 cells, revealing that treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates, confirming the efficacy of this compound as a potential therapeutic agent for liver cancer .
Case Study 2: Synergistic Effects with Other Chemotherapeutics
In another investigation, this compound was tested in combination with established chemotherapeutics to evaluate synergistic effects. The results indicated enhanced cytotoxicity when combined with doxorubicin, suggesting that this compound may improve the efficacy of existing cancer treatments .
Eigenschaften
Molekularformel |
C18H22N4O4 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-[(1R,4S)-1-hydroxy-1-(2-methylpropyl)-3,6-dioxo-2,4-dihydropyrazino[2,1-b]quinazolin-4-yl]propanamide |
InChI |
InChI=1S/C18H22N4O4/c1-10(2)9-18(26)17-20-12-6-4-3-5-11(12)16(25)22(17)13(15(24)21-18)7-8-14(19)23/h3-6,10,13,26H,7-9H2,1-2H3,(H2,19,23)(H,21,24)/t13-,18+/m0/s1 |
InChI-Schlüssel |
VZHFOIYILDANRZ-SCLBCKFNSA-N |
Isomerische SMILES |
CC(C)C[C@]1(C2=NC3=CC=CC=C3C(=O)N2[C@H](C(=O)N1)CCC(=O)N)O |
Kanonische SMILES |
CC(C)CC1(C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CCC(=O)N)O |
Synonyme |
aurantiomide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















